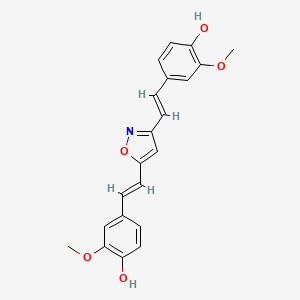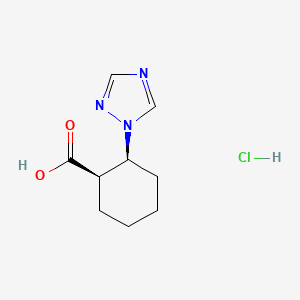
Amino(4-ethoxyphenyl)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-アミノ(4-エトキシフェニル)メタノールは、化学や生物学のさまざまな分野において重要な役割を果たすキラル化合物です。ベンゼン環にアミノ基、エトキシ基、ヒドロキシル基が結合しているのが特徴です。この化合物のキラル性は、不斉合成やエナンチオ選択的反応において価値があります。
準備方法
合成経路と反応条件
(S)-アミノ(4-エトキシフェニル)メタノールの合成は、通常、対応するケトンまたはアルデヒドの還元によって行われます。一般的な方法の1つは、キラル還元剤を用いて4-エトキシベンズアルデヒドを還元して目的のエナンチオマーを得ることです。 反応条件には、ジクロロメタンなどの溶媒やN,N-ジメチルホルムアミドなどの触媒の使用が含まれることが多いです .
工業生産方法
(S)-アミノ(4-エトキシフェニル)メタノールの工業生産には、効率的で費用対効果の高い還元剤を用いた大規模な還元プロセスが用いられる場合があります。連続フロー反応器と最適化された反応条件の使用により、化合物の収率と純度を高めることができます。
化学反応の分析
反応の種類
(S)-アミノ(4-エトキシフェニル)メタノールは、次のようなさまざまな化学反応を起こします。
酸化: ヒドロキシル基は、対応するケトンまたはアルデヒドを生成するように酸化できます。
還元: この化合物は、さらに還元されてさまざまな誘導体を生成することができます。
置換: アミノ基は、求核置換反応に参加することができます。
一般的な試薬と条件
酸化: 過マンガン酸カリウムや三酸化クロムなどの試薬を酸性条件で使用することができます。
還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムは、一般的な還元剤です。
置換: 条件には、水酸化ナトリウムなどの塩基や、炭素担持パラジウムなどの触媒の使用が含まれる場合があります。
主な生成物
これらの反応から生成される主な生成物には、ケトン、アルデヒド、置換アミンなど、(S)-アミノ(4-エトキシフェニル)メタノールのさまざまな誘導体が含まれます。
科学的研究の応用
(S)-アミノ(4-エトキシフェニル)メタノールは、科学研究においてさまざまな用途があります。
化学: 不斉合成やエナンチオ選択的反応におけるキラルビルディングブロックとして使用されます。
生物学: 酵素阻害における潜在的な役割や、受容体研究におけるリガンドとしての可能性について研究されています。
医学: 特にキラル薬の合成において、創薬における治療の可能性が探られています。
作用機序
(S)-アミノ(4-エトキシフェニル)メタノールの作用機序は、特定の分子標的との相互作用に関与しています。この化合物は、構造と存在する官能基に応じて、酵素の阻害剤または活性化剤として作用することができます。関与する経路には、酵素または受容体の活性部位への結合が含まれ、これにより活性と機能が変化する可能性があります。
類似化合物との比較
類似化合物
®-アミノ(4-エトキシフェニル)メタノール: 化学的性質は似ていますが、生物学的活性は異なる化合物のエナンチオマーです。
4-エトキシベンジルアルコール: アミノ基の代わりにヒドロキシル基を持つ関連化合物です。
4-エトキシベンズアルデヒド: (S)-アミノ(4-エトキシフェニル)メタノールの合成における前駆体です。
独自性
(S)-アミノ(4-エトキシフェニル)メタノールは、キラル性とアミノ基とヒドロキシル基の両方の存在により、さまざまな化学反応や用途において汎用性があります。 そのエナンチオ選択的特性は、特に不斉合成や創薬において価値があります .
特性
分子式 |
C9H13NO2 |
|---|---|
分子量 |
167.20 g/mol |
IUPAC名 |
amino-(4-ethoxyphenyl)methanol |
InChI |
InChI=1S/C9H13NO2/c1-2-12-8-5-3-7(4-6-8)9(10)11/h3-6,9,11H,2,10H2,1H3 |
InChIキー |
IDRMTJNLPYHAMM-UHFFFAOYSA-N |
正規SMILES |
CCOC1=CC=C(C=C1)C(N)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[1-(4-fluorophenyl)-1H-pyrazol-5-yl]oxolane-3-carboxylic acid](/img/structure/B12311540.png)

![(2S,3S,4S,5R,6S)-6-{[2-(3,4-dihydroxyphenyl)-3,5-dihydroxy-4-oxo-4H-chromen-7-yl]oxy}-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B12311553.png)

![(S)-[(2R,4R,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl](6-methoxyquinolin-4-yl)methanol](/img/structure/B12311558.png)
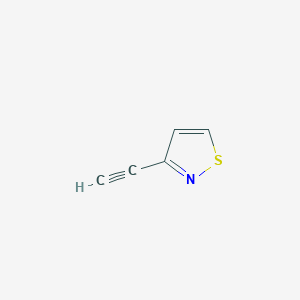
![2-(3,4-Dihydroxyphenyl)-5-hydroxy-7-methoxy-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one](/img/structure/B12311566.png)
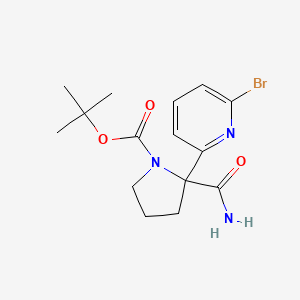

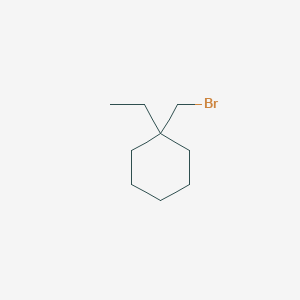
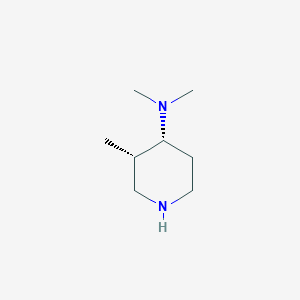
![1-{4-[1-(Hydroxyimino)ethyl]phenyl}piperidin-2-one](/img/structure/B12311597.png)
